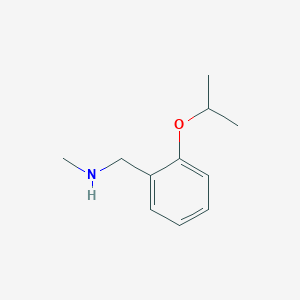
2,4-Dichloro-3-methylmandelic acid
Vue d'ensemble
Description
2,4-Dichloro-3-methylmandelic acid, also known as 2,4-DCMMA, is an organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular formula of C7H6Cl2O2 and a molecular weight of 197.04 g/mol. Its chemical structure consists of a benzene ring with two chlorine atoms and a methyl group attached. 2,4-DCMMA is a versatile compound with numerous applications in the fields of pharmaceuticals, biochemistry, and organic chemistry.
Mécanisme D'action
2,4-Dichloro-3-methylmandelic acid acts as an electron-rich nucleophile in organic reactions. It can react with electrophiles, such as alkyl halides, to form substituted benzenes. It can also react with aldehydes and ketones to form substituted benzenes. 2,4-Dichloro-3-methylmandelic acid can also react with carboxylic acids to form esters, and with amines to form amides.
Biochemical and Physiological Effects
2,4-Dichloro-3-methylmandelic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2,4-Dichloro-3-methylmandelic acid has been found to have anti-inflammatory and anti-oxidant properties. However, its effects on humans and other animals have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-3-methylmandelic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is stable at room temperature. It is also relatively non-toxic, making it safe to handle. However, 2,4-Dichloro-3-methylmandelic acid is a strong acid, and its use in experiments should be carefully monitored to avoid potential hazards.
Orientations Futures
Given its potential biochemical and physiological effects, further research into the use of 2,4-Dichloro-3-methylmandelic acid is warranted. Further studies are needed to determine its effects on humans and other animals, and to explore its potential applications in medicine. In addition, further research is needed to explore its potential for use in the synthesis of other compounds, such as polymers and organic dyes. Finally, further research is needed to determine the optimal conditions for the synthesis of 2,4-Dichloro-3-methylmandelic acid.
Applications De Recherche Scientifique
2,4-Dichloro-3-methylmandelic acid has a range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as benzodiazepines, barbiturates, and anticonvulsants. It is also used as a catalyst in the synthesis of polymers. In addition, 2,4-Dichloro-3-methylmandelic acid has been used in the synthesis of heterocyclic compounds, such as indoles, and in the synthesis of organic dyes.
Propriétés
IUPAC Name |
2-(2,4-dichloro-3-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCXCDQLUSXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
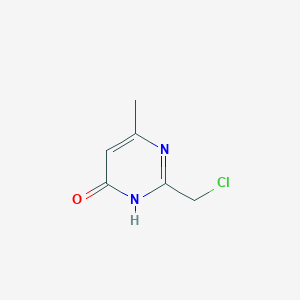
![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
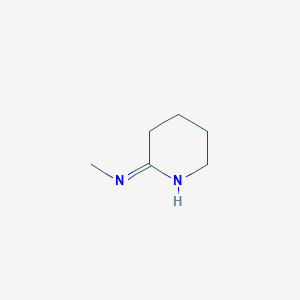
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
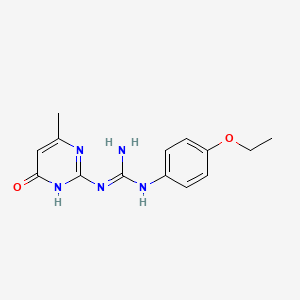
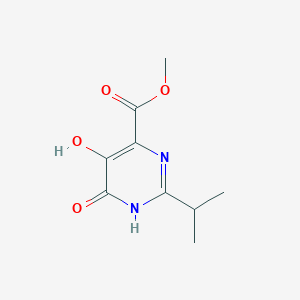

![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)


